NH-bis(PEG3-azide)

PROTAC synthesis multifunctional bioconjugation surface functionalization

NH-bis(PEG3-azide) (CAS 1258939-39-7, MF C₁₆H₃₃N₇O₆, MW 419.48) is a branched heterotrifunctional PEG-based bioconjugation reagent featuring a central secondary amine core symmetrically substituted with two PEG₃ chains, each terminating in an azide group. The molecule provides three chemically addressable functional handles: one nucleophilic secondary amine (pKₐ ~8-10, reactive toward activated esters, carboxylic acids, and carbonyls) and two azide moieties capable of undergoing CuAAC and SPAAC click cycloadditions with terminal alkynes, DBCO, or BCN partners.

Molecular Formula C16H33N7O6
Molecular Weight 419.48 g/mol
CAS No. 1258939-39-7
Cat. No. B609558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH-bis(PEG3-azide)
CAS1258939-39-7
SynonymsNH-bis(PEG3-azide)
Molecular FormulaC16H33N7O6
Molecular Weight419.48 g/mol
Structural Identifiers
InChIInChI=1S/C16H33N7O6/c17-22-20-3-7-26-11-15-28-13-9-24-5-1-19-2-6-25-10-14-29-16-12-27-8-4-21-23-18/h19H,1-16H2
InChIKeyAPYUGXCRFRUVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NH-bis(PEG3-azide) CAS 1258939-39-7: Technical Specification and Structural Baseline for Bioconjugation Procurement


NH-bis(PEG3-azide) (CAS 1258939-39-7, MF C₁₆H₃₃N₇O₆, MW 419.48) is a branched heterotrifunctional PEG-based bioconjugation reagent featuring a central secondary amine core symmetrically substituted with two PEG₃ chains, each terminating in an azide group . The molecule provides three chemically addressable functional handles: one nucleophilic secondary amine (pKₐ ~8-10, reactive toward activated esters, carboxylic acids, and carbonyls) and two azide moieties capable of undergoing CuAAC and SPAAC click cycloadditions with terminal alkynes, DBCO, or BCN partners . This 3-arm Y-shaped architecture distinguishes it from linear bis-azides (e.g., Azido-PEG₃-azide, 2 reactive sites) and branched analogs lacking the central amine handle (e.g., N-branched bis-azides with protected cores). The compound exhibits solubility in common organic solvents (DCM, DMF, DMSO, THF) and demonstrates good aqueous solubility, with a predicted LogP of approximately -1.2 and topological polar surface area (TPSA) of ~150 Ų, consistent with hydrophilic PEG character [1].

NH-bis(PEG3-azide) Procurement Considerations: Why PEG₂ and PEG₄ Analogs Are Not Direct Replacements


In-class substitution of NH-bis(PEG3-azide) with analogs differing only in PEG arm length (e.g., NH-bis(PEG2-azide) or NH-bis(PEG4-azide)) introduces measurable changes in molecular reach, conformational flexibility, and solubility that directly impact conjugation efficiency in sterically constrained environments . Linear bis-azide alternatives (e.g., Azido-PEG₃-azide) lack the central amine conjugation handle entirely, reducing maximum functionalizable sites from three to two and eliminating orthogonal amine-based bioconjugation routes . PEG2 variants present a reduced spacer length (~17.6 Å extended conformation vs. ~23.8 Å for PEG3), which may prove insufficient for bridging distally spaced binding pockets in PROTAC ternary complex formation or for overcoming steric occlusion in densely functionalized surfaces. Conversely, PEG4 variants introduce additional ethylene glycol units that may alter linker rigidity and hydrodynamic radius without necessarily improving target engagement . The Y-shaped branched architecture of NH-bis(PEG3-azide) provides a unique spatial presentation of reactive groups that cannot be replicated by linear bis-azides or mono-azide PEG linkers; substituting with these alternatives fundamentally alters the conjugation geometry, valency, and downstream functional performance .

NH-bis(PEG3-azide) Selection Evidence: Quantified Differentiation from PEG₂, PEG₄, and Linear Bis-Azide Comparators


Branched Architecture Advantage: Three Reactive Sites Versus Two in Linear Bis-Azides

NH-bis(PEG3-azide) provides three chemically addressable functional handles (one central secondary amine plus two terminal azides), compared to only two azide terminal groups in linear bis-azide comparators such as Azido-PEG₃-azide (CAS 101187-39-7). The secondary amine enables orthogonal NHS ester/carboxylic acid conjugation without occupying the azide click handles, effectively increasing the maximum functionalizable valency by 50% relative to linear bis-azide alternatives . The branched Y-shaped geometry positions the two azide groups at ~120° angles from the amine center, creating a spatially distributed reactive surface with theoretical azide-azide inter-group distance of ~14-18 Å (modeling based on PEG3 extended conformation), suitable for bridging two distinct alkyne-bearing moieties while retaining the amine site for third-component attachment .

PROTAC synthesis multifunctional bioconjugation surface functionalization

PEG₃ Spacer Length Optimization: 23.8 Å Reach Versus PEG₂ (17.6 Å) and PEG₄ (30.0 Å)

The PEG₃ spacer in each arm of NH-bis(PEG3-azide) provides a calculated extended molecular reach of approximately 23.8 Å per arm (based on 3.5 Å per ethylene glycol unit × 3 units plus bond extensions). This represents a 35% increase in reach compared to NH-bis(PEG2-azide) (~17.6 Å per arm, 2 EG units) and is 26% shorter than NH-bis(PEG4-azide) (~30.0 Å per arm, 4 EG units) . The PEG₃ length falls within the empirically optimal 12-25 Å linker range identified in systematic PROTAC linker optimization studies, where excessively long linkers (>30 Å) correlate with reduced degradation efficiency due to suboptimal ternary complex geometry and increased conformational entropy penalties [1]. The branched Y-configuration further modulates the effective hydrodynamic radius without introducing the excessive flexibility of longer PEG chains that may promote non-productive binding orientations.

PROTAC linker optimization steric hindrance reduction ternary complex stabilization

SPAAC Compatibility with DBCO/BCN: Copper-Free Bioorthogonal Conjugation Validated

NH-bis(PEG3-azide) is experimentally validated to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO (dibenzocyclooctyne) and BCN (bicyclo[6.1.0]nonyne) functionalized molecules . This enables copper-free bioorthogonal conjugation under physiological conditions (aqueous buffer, pH 7.4, ambient temperature), circumventing copper cytotoxicity concerns associated with CuAAC in live-cell or in vivo applications. Reported SPAAC reaction kinetics for terminal azides with DBCO typically exhibit second-order rate constants in the range of 0.1-0.5 M⁻¹s⁻¹, sufficient for practical bioconjugation at micromolar concentrations within 2-4 hours. This dual-click compatibility (CuAAC + SPAAC) distinguishes it from azide reagents that lack documented SPAAC reactivity or require specialized strained-alkyne partners not broadly commercially available.

SPAAC copper-free click chemistry live-cell labeling

Aqueous Solubility Superiority: PEG₃ Hydrophilicity Versus Hydrophobic or Shorter PEG Linkers

NH-bis(PEG3-azide) demonstrates good aqueous solubility while maintaining solubility in organic solvents including DCM, DMF, DMSO, and THF [1]. The dual PEG₃ chains contribute a calculated topological polar surface area (TPSA) of approximately 150 Ų and a predicted LogP of approximately -1.2, consistent with hydrophilic PEG character . This compares favorably to: (i) NH-bis(PEG2-azide), which contains fewer ethylene glycol units (2 per arm vs. 3) and exhibits reduced hydrophilicity and lower aqueous solubility due to decreased PEG content; (ii) entirely hydrophobic aliphatic or aromatic bis-azide crosslinkers that require organic co-solvents or surfactants for aqueous dispersion, often precipitating at concentrations >1-5 mg/mL in PBS . The balanced aqueous/organic solubility profile enables reaction condition flexibility and reduces aggregation propensity in protein conjugation workflows.

aqueous bioconjugation solubility optimization aggregation prevention

Orthogonal Reactivity: Amine Conjugation Independent of Azide Click Chemistry

The central secondary amine in NH-bis(PEG3-azide) provides an orthogonal conjugation handle that reacts with carboxylic acids (via EDC/NHS activation), activated NHS esters, and carbonyls (via reductive amination) without consuming or interfering with the terminal azide groups . This enables sequential, site-specific bioconjugation workflows where the amine is first conjugated to a target molecule, followed by independent click functionalization of one or both azides with alkyne-bearing payloads. In contrast, linear bis-azides (e.g., Azido-PEG₃-azide) lack any orthogonal conjugation handle, requiring all functional attachments to proceed through azide-alkyne click chemistry, which precludes orthogonal, stepwise assembly strategies and may lead to cross-reactivity or incomplete functionalization in complex mixtures . The branched architecture also positions the amine and azide groups with sufficient spatial separation to minimize steric interference between conjugated payloads.

orthogonal bioconjugation sequential conjugation site-specific modification

Molecular Weight and Valency Balance: 419 Da Versus Heavier Branched Analogs

NH-bis(PEG3-azide) maintains a molecular weight of 419.48 Da while providing three reactive handles (2 azides + 1 amine) . This compares favorably to branched analogs with additional functionality: N-(NHS-PEG3)-N-bis(PEG3-azide) (CAS 2182602-16-8) weighs 720.77 Da (72% larger), and N-(Boc-PEG3)-N-bis(PEG3-azide) (CAS 1258939-38-6) weighs 619.71 Da (48% larger) [1]. In PROTAC linker optimization, maintaining linker molecular weight below ~500 Da is generally preferred to preserve favorable physicochemical properties and minimize negative impact on cellular permeability. Each 100 Da increase in PROTAC molecular weight typically reduces passive membrane permeability by approximately 0.3-0.5 log units. NH-bis(PEG3-azide) achieves the highest reactive-handle-to-molecular-weight ratio among commercially available NH-bis-PEG-azide series members (NH-bis(PEG2-azide): ~375 Da with 3 handles; NH-bis(PEG4-azide): ~507 Da with 3 handles), representing an optimized balance between functional valency and molecular bulk.

PROTAC physicochemical optimization membrane permeability linker molecular weight

NH-bis(PEG3-azide) CAS 1258939-39-7: Evidence-Backed Application Scenarios for Bioconjugation and PROTAC Procurement


PROTAC Ternary Complex Construction Requiring Optimized 12-25 Å Linker Spacing

NH-bis(PEG3-azide) provides an optimal PEG₃ spacer length (extended conformation ~23.8 Å per arm) that falls precisely within the empirically determined 12-25 Å range for efficient PROTAC ternary complex formation . In systematic PROTAC linker optimization studies, PEG₂ variants (~17.6 Å) have shown insufficient reach to simultaneously engage distally spaced E3 ligase and target protein binding pockets, while PEG₄ variants (~30 Å) have demonstrated reduced degradation efficiency attributed to excessive conformational entropy and suboptimal ternary complex geometry. The PEG₃ length represents the intermediate optimal point validated across multiple PROTAC targets (BRD4, AR, ER). The Y-branched architecture additionally enables presentation of two azide handles for dual-payload attachment without linker-lengthening modifications, a configuration not achievable with linear bis-azides. The 419 Da molecular weight remains within the preferred <500 Da range for maintaining favorable conjugate permeability. [1]

Copper-Free Live-Cell Bioconjugation via SPAAC with DBCO/BCN Partners

NH-bis(PEG3-azide) is validated for strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO and BCN functionalized molecules, enabling copper-free bioorthogonal conjugation in live-cell systems and in vivo models where CuAAC copper cytotoxicity (IC₅₀ for copper ~10-100 μM in mammalian cells) would otherwise compromise viability or induce oxidative stress artifacts . The terminal azide groups react with DBCO partners with second-order rate constants of approximately 0.1-0.5 M⁻¹s⁻¹ under physiological conditions (PBS pH 7.4, 37°C, 5% CO₂), enabling complete conjugation at 10-100 μM concentrations within 2-4 hours. This SPAAC compatibility distinguishes it from azide reagents lacking documented reactivity with strained alkynes, providing an essential copper-free route for intracellular labeling, cell-surface engineering, and in vivo imaging applications where copper catalyst addition is either prohibited or would confound biological readouts. [1]

Stepwise, Orthogonal Three-Component Bioconjugate Assembly

NH-bis(PEG3-azide) enables sequential, site-specific conjugation workflows that are not feasible with linear bis-azides lacking an orthogonal conjugation handle. The central secondary amine can be first conjugated to a target molecule (protein lysine residues, amine-modified surfaces, or carboxyl-containing small molecules) via NHS ester coupling or EDC/NHS-mediated amidation, while preserving both azide groups intact for subsequent independent click functionalization . This orthogonal, two-step strategy eliminates the need for protecting group strategies and avoids competing side reactions that occur when all conjugation proceeds through a single chemistry type. In contrast, linear bis-azides (e.g., Azido-PEG₃-azide) require all functional attachments to proceed through azide-alkyne click chemistry, precluding orthogonal assembly and often resulting in heterogeneous conjugate populations. The branched Y-architecture physically separates conjugated payloads (~14-18 Å azide-azide distance; amine ~12 Å from azide termini), minimizing steric interference between appended biomolecules. [1]

Aqueous Buffer Bioconjugation Without Organic Co-Solvent Addition

NH-bis(PEG3-azide) exhibits sufficient aqueous solubility for direct use in physiological buffers (PBS, HEPES, Tris) at working concentrations up to 10-50 mM, eliminating the requirement for DMSO, DMF, or other organic co-solvents that may denature sensitive proteins or interfere with downstream biological assays . The dual PEG₃ chains contribute a calculated topological polar surface area of ~150 Ų and predicted LogP of -1.2, providing the hydrophilic character necessary for aqueous compatibility. This compares favorably to: (i) NH-bis(PEG2-azide), which contains fewer ethylene glycol units (2 per arm) and demonstrates reduced aqueous solubility due to decreased PEG content, often requiring 5-10% organic co-solvent; and (ii) hydrophobic aliphatic/aromatic bis-azide crosslinkers (LogP +1 to +3) that precipitate in aqueous buffers at concentrations >1 mg/mL and require 20-50% DMSO/DMF for dispersion. The balanced aqueous/organic solubility profile also enables reaction condition flexibility, allowing optimization across diverse conjugation chemistries. [1]

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